

1-Methyl-1H-pyrazol-4-amine dihydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1437859

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **1-Methyl-1H-pyrazol-4-amine Dihydrochloride**

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Safety

In modern drug discovery, pyrazole derivatives are recognized as privileged scaffolds, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.^[1] ^[2] The compound 1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form, serves as a valuable building block in the synthesis of these complex molecules.^[3] However, its utility in synthesis is predicated on a thorough understanding of its chemical nature and associated hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It aims to provide a deeper, mechanistic understanding of the risks associated with **1-Methyl-1H-pyrazol-4-amine dihydrochloride** and to establish a framework for its safe and effective use in a research environment. The protocols and insights described herein are designed to create a self-validating system of safety, grounded in authoritative data and practical experience.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of all safe laboratory work. **1-Methyl-1H-pyrazol-4-amine dihydrochloride** is the salt form of the parent amine, which

influences its properties, particularly solubility and acidity.

```
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"];
C1 [label="C", pos="0.866,0.5!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C",
pos="-0.866,-0.5!"];

// Methyl group C_Me [label="H3C", pos="1.732,-1.0!"];

// Amine group N_amine [label="H3N+", pos="-1.732,1.0!"];

// Dihydrochloride Cl1 [label="2Cl-", pos="-2.5,0!"];

// Draw bonds N1 -- C1 [len=1.0]; C1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C2 [len=1.0]; C2
-- N1 [len=1.0]; N2 -- C_Me [len=1.0]; C2 -- N_amine [len=1.0]; } }
```

Caption: Structure of **1-Methyl-1H-pyrazol-4-amine Dihydrochloride**.

Table 1: Core Identification and Properties

Property	Data	Source(s)
Chemical Name	1-Methyl-1H-pyrazol-4-amine dihydrochloride	N/A
Synonyms	4-Amino-1-methylpyrazole dihydrochloride	[3]
CAS Number	127107-23-7 (for hydrochloride); 69843-13-6 (for free base)	[3][4]
Molecular Formula	C ₄ H ₉ Cl ₂ N ₃	[5]
Molecular Weight	170.04 g/mol	Calculated
Parent Amine MW	97.12 g/mol	[6]
Appearance	White to light pink powder (predicted)	[7]
Solubility	Expected to be soluble in water	N/A

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. While specific data for the dihydrochloride salt is sparse, a reliable hazard profile can be constructed by evaluating the parent amine and related pyrazole structures. The primary hazards are consistent across multiple sources, pointing to its irritant nature.[6][8]

Table 2: GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Skin Corrosion/Irritation	2	H315: Causes skin irritation	GHS07	Warning
Serious Eye Damage/Irritation	2A / 2	H319: Causes serious eye irritation	GHS07	Warning
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	GHS07	Warning

Sources:[\[6\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Key hazard relationships for the compound.

Expert Analysis of Hazards:

- Irritancy: The primary risk associated with this compound is irritation. As a fine powder, it can easily become airborne, leading to respiratory tract irritation upon inhalation.[\[10\]](#) Direct contact causes skin and serious eye irritation.[\[11\]](#) The dihydrochloride nature implies the compound will form an acidic solution upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), which likely contributes to its irritant properties.
- Unknowns: For many research chemicals, a full toxicological profile is not available.[\[12\]](#) No data was found to classify this compound for carcinogenicity, mutagenicity, or reproductive toxicity.[\[13\]](#)[\[14\]](#) Therefore, it must be handled with the prudence afforded to any compound with an incomplete toxicological dataset.

Proactive Risk Management: Safe Handling and Storage Protocols

A culture of safety is built on proactive, not reactive, measures. The following protocols are designed to mitigate the identified risks.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be minimized through engineering controls before relying on personal protective equipment.

- Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[14][15] This prevents inhalation of airborne powder and contains any potential spills.
- Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[11][16]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is critical for preventing direct contact.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[17][18] A face shield should be worn in situations with a higher risk of splashing.
- Skin Protection:
 - Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[15]
 - Lab Coat: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
- Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH/MSHA-approved respirator with a particulate filter

is required.[18]

Procedural Protocols and Hygiene

- Avoid Dust Formation: Handle the compound gently. Do not pour it from a height. Use a spatula for transfers. For solutions, add the solid to the solvent slowly.[14][19]
- Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14][17] Do not eat, drink, or smoke in laboratory areas.[13][15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11][20]
- Incompatibilities: The reactivity of this compound dictates its storage segregation.
 - Strong Oxidizing Agents: The amine functionality can be readily oxidized, potentially leading to a vigorous or explosive reaction.
 - Strong Acids and Bases: While it is a dihydrochloride salt, it should be kept separate from strong acids and bases to avoid uncontrolled reactions.[12][20]
 - Acid Chlorides: These can react with the amine group in an exothermic acylation reaction. [9]

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The immediate goal of first aid is to minimize exposure and seek professional medical attention. Show the Safety Data Sheet to the attending physician.[14][19]

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][17][19]

- Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] If irritation persists, seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. [9][11] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14][17] Seek immediate medical attention.

Fire-Fighting Procedures

- Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14][17]
- Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[9][12][17]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][11]

Accidental Release Workflow

A systematic approach to spill cleanup is essential to prevent secondary contamination and exposure.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for accidental release cleanup.

Toxicological and Ecological Considerations

- Toxicological Data: Acute toxicity data is largely unavailable. The hazard classification is based on irritation potential. It is not classified as a carcinogen by IARC, NTP, or OSHA.[13]

[14] The toxicological properties have not been fully investigated, which warrants a cautious approach.[12]

- Ecological Data: There is no specific data available on the ecotoxicity of this compound. As a standard precaution, do not allow the material to enter drains or waterways.[12][14][19] Dispose of the chemical and its container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[11][20]

Context in Research: Synthesis and Application

Understanding the "why" behind a compound's use can reinforce the importance of safe handling. 1-Methyl-1H-pyrazol-4-amine is a key intermediate. For instance, it can be synthesized via the reduction of a nitro-precursor, a common transformation in medicinal chemistry.[21]

[Click to download full resolution via product page](#)

Caption: A common synthetic route to the parent amine.

The pyrazole scaffold itself is integral to a vast number of FDA-approved drugs, highlighting its importance in targeting various biological pathways.[22][23] Derivatives are used as kinase inhibitors for cancer therapy, anti-inflammatory agents, and neuroprotective compounds, making this amine a critical starting point for discovering new medicines.[1][24] The responsible use and handling of such building blocks are therefore paramount to the advancement of pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8CIN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride | C4H10Cl2N4 | CID 13525020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. angenechemical.com [angenechemical.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. fishersci.com [fishersci.com]
- 21. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Methyl-1H-pyrazol-4-amine dihydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437859#1-methyl-1h-pyrazol-4-amine-dihydrochloride-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com